molecular formula C7H10N2O2 B1586897 ethyl 3-amino-1H-pyrrole-2-carboxylate CAS No. 252932-48-2

ethyl 3-amino-1H-pyrrole-2-carboxylate

Cat. No. B1586897
Key on ui cas rn: 252932-48-2
M. Wt: 154.17 g/mol
InChI Key: SPNDLEQTZLQLTA-UHFFFAOYSA-N
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Patent
US09221817B2

Procedure details

A 2 l conical flask is charged, with magnetic stirring, with 50 g of 3-amino-2-ethoxycarbonylpyrrole hydrochloride and 0.204 l of 2N sodium hydroxide solution. The mixture is stirred for 15 minutes at ambient temperature (AT), and then extracted with 3×0.3 l of dichloromethane. The organic phases are combined, dried over MgSO4 and concentrated to dryness under reduced pressure. The residue is triturated with n-pentane, filtered and dried under reduced pressure to a constant weight, to give 36.4 g of 3-amino-2-ethoxycarbonylpyrrole in the form of a brown solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0.204 L
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:7]=[CH:6][NH:5][C:4]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].[OH-].[Na+]>>[NH2:2][C:3]1[CH:7]=[CH:6][NH:5][C:4]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NC1=C(NC=C1)C(=O)OCC
Name
Quantity
0.204 L
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 minutes at ambient temperature (AT)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 3×0.3 l of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated with n-pentane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure to a constant weight

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC1=C(NC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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